molecular formula C11H7F3N2O3 B2482222 4-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid CAS No. 150649-14-2

4-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid

Cat. No. B2482222
CAS RN: 150649-14-2
M. Wt: 272.183
InChI Key: YZDQDFGZHALOHA-UHFFFAOYSA-N
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Description

4-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid, also known as TFMPyA, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail. In

Mechanism of Action

The mechanism of action of 4-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a role in inflammation and pain. 4-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
4-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which play a role in inflammation and pain. 4-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 4-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid has been shown to have antioxidant activity, which may have potential applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

4-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid has several advantages for lab experiments. It is relatively easy to synthesize, and it has unique properties that make it useful for various applications. However, there are also limitations to its use. 4-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid may have potential side effects, and its mechanism of action is not fully understood. In addition, the synthesis of 4-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid may be challenging, and the yield may vary depending on the method used.

Future Directions

There are several future directions for the use of 4-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid in scientific research. One potential application is in the development of metal-organic frameworks for gas storage, separation, and catalysis. 4-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid could also be used as a fluorescent probe for the detection of other metal ions in biological samples. In addition, 4-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid could be used as a building block for the synthesis of compounds with potential biological activity. Further research is needed to fully understand the mechanism of action of 4-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid and its potential applications in scientific research.

Synthesis Methods

4-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid can be synthesized using various methods, including the reaction of 4-chlorobenzoic acid with trifluoroacetic anhydride, followed by reaction with 3-methyl-1-phenyl-5-pyrazolone. Another method involves the reaction of 4-hydroxybenzoic acid with trifluoroacetic anhydride, followed by reaction with 3-methyl-1-phenyl-5-pyrazolone. The yield of 4-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid using these methods ranges from 60% to 85%.

Scientific Research Applications

4-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid has been widely used in scientific research due to its unique properties. It has been used as a ligand for the synthesis of metal-organic frameworks, which have potential applications in gas storage, separation, and catalysis. It has also been used as a fluorescent probe for the detection of zinc ions in biological samples. In addition, 4-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid has been used as a building block for the synthesis of various compounds with potential biological activity.

properties

IUPAC Name

4-[5-oxo-3-(trifluoromethyl)-4H-pyrazol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O3/c12-11(13,14)8-5-9(17)16(15-8)7-3-1-6(2-4-7)10(18)19/h1-4H,5H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDQDFGZHALOHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=CC=C(C=C2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid

CAS RN

150649-14-2
Record name 4-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid
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